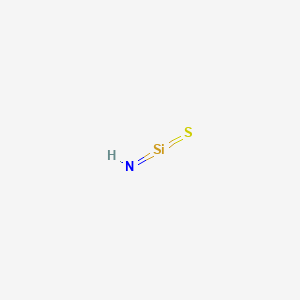
Iminosilanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iminosilanethione is a chemical compound characterized by the presence of both silicon and sulfur atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions: Iminosilanethione can be synthesized through several methods. One common approach involves the reaction of silanes with sulfur-containing reagents under controlled conditions. For instance, the reaction of chlorosilanes with thiourea can yield this compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: Iminosilanethione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding silane derivatives.
Substitution: In these reactions, one functional group in the molecule is replaced by another, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine, and organometallic reagents like Grignard reagents, are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Silane derivatives.
Substitution: Various substituted silanes and thiols.
科学的研究の応用
Iminosilanethione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: this compound is utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism by which iminosilanethione exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the structure of the this compound derivative being studied.
類似化合物との比較
Iminosilanes: These compounds contain silicon and nitrogen atoms but lack the sulfur component.
Thiosilanes: These compounds contain silicon and sulfur atoms but lack the nitrogen component.
Uniqueness: Iminosilanethione is unique due to the simultaneous presence of silicon, nitrogen, and sulfur atoms in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
CAS番号 |
101672-67-7 |
|---|---|
分子式 |
HNSSi |
分子量 |
75.17 g/mol |
IUPAC名 |
imino(sulfanylidene)silane |
InChI |
InChI=1S/HNSSi/c1-3-2/h1H |
InChIキー |
MCHALFNKNOLFRO-UHFFFAOYSA-N |
正規SMILES |
N=[Si]=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol](/img/structure/B14081038.png)
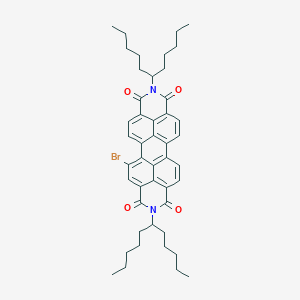

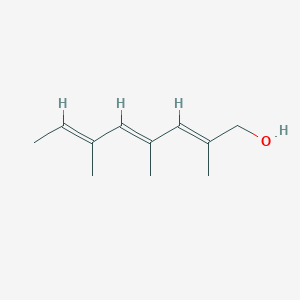
![2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081063.png)
![8-(3-Methoxyphenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081064.png)



![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081081.png)

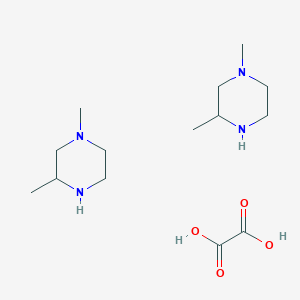
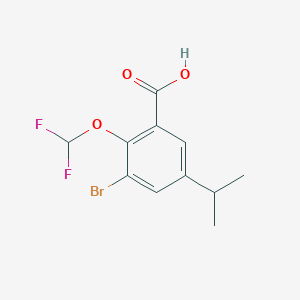
![[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate](/img/structure/B14081111.png)
